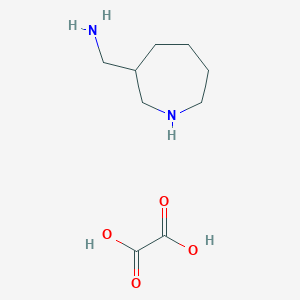

1-(Azepan-3-yl)methanamine; oxalic acid

描述

Historical Context and Development

The discovery of azepane derivatives traces back to early 20th-century investigations into nitrogen-containing heterocycles. Azepane itself, a seven-membered saturated ring with one nitrogen atom, was first synthesized via partial hydrogenolysis of hexamethylene diamine. Over time, functionalized azepane derivatives gained prominence due to their structural versatility in medicinal chemistry. The specific compound 1-(azepan-3-yl)methanamine emerged as a scaffold of interest during the 2010s, with synthetic advances enabling precise modifications at the 3-position of the azepane ring.

The oxalic acid salt form, 1-(azepan-3-yl)methanamine; oxalic acid , represents a modern approach to optimizing physicochemical properties. Oxalic acid, a dicarboxylic acid, is frequently employed in salt formation to enhance solubility and stability of amine-containing pharmaceuticals. This combination reflects a broader trend in drug development, where salt forms are engineered to improve bioavailability while retaining the parent compound’s biological activity.

Chemical Nomenclature and Registry Identifiers

The systematic IUPAC name for the free base is [1-(azepan-3-yl)methanamine] , while the oxalic acid salt is designated azepan-3-ylmethanamine; oxalic acid . Key identifiers include:

The oxalic acid component contributes two carboxylic acid groups, which ionically interact with the primary amine of the azepane derivative, forming a stable crystalline salt.

Position Within Heterocyclic Chemistry Literature

Azepane derivatives occupy a critical niche in heterocyclic chemistry due to their conformational flexibility and bioisosteric potential. Seven-membered rings like azepane balance strain and stability, enabling interactions with diverse biological targets. The 3-methanamine substitution introduces a primary amine, a functional group prevalent in neurotransmitter analogs and enzyme inhibitors.

Recent reviews highlight azepane-based compounds in therapeutic areas such as:

属性

IUPAC Name |

azepan-3-ylmethanamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.C2H2O4/c8-5-7-3-1-2-4-9-6-7;3-1(4)2(5)6/h7,9H,1-6,8H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUFMWHEYCHFEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)CN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 1-(Azepan-3-yl)methanamine

- Starting Material: Typically, the synthesis begins with a suitable precursor such as 3-aminomethylazepane or a protected form of azepane.

- Method: Alkylation of azepane with formaldehyde derivatives or via reductive amination of aldehyde/ketone intermediates.

- Reaction Conditions: Commonly, reductive amination employs sodium cyanoborohydride or similar reducing agents under mild acidic or neutral conditions to form the primary amine.

Formation of Oxalic Acid Complex

- Reaction: The amino compound reacts with oxalic acid, often in solution, to form a salt or complex.

- Conditions: Typically performed in ethanol or water at room temperature, with subsequent crystallization of the salt.

Research Data:

While specific experimental procedures for this exact compound are scarce, similar amine-oxalate complexes are prepared by dissolving the amine in ethanol, followed by slow addition of oxalic acid, leading to precipitate formation of the salt.

Synthesis via Catalytic or Organometallic Routes

Recent advances suggest catalytic pathways involving CO and H2O to produce oxalic acid, which can then be used in the synthesis:

Catalytic Oxalic Acid Production

- Method: Light-promoted catalytic coupling of CO and H2O mediated by cobalt complexes, yielding high-purity oxalic acid.

- Application: The produced oxalic acid can then be reacted with azepane derivatives under controlled conditions to form the desired compound.

Organometallic Route

- Process: Utilizing organometallic catalysts, such as cobalt complexes, to facilitate the oxidative coupling of CO, producing oxalic acid directly.

- Research Findings: Demonstrated with high selectivity (>95%) and atom economy, these methods offer scalable routes for oxalic acid synthesis, which can then be employed in subsequent amine complexation steps.

Preparation via Oxidation of Propylene

Industrial methods for oxalic acid involve oxidation of propylene with nitric acid, which can be adapted for laboratory synthesis:

| Step | Description | Conditions | Yield/Notes |

|---|---|---|---|

| Propylene oxidation | Propylene reacts with nitric acid at 40–80°C | Using nitric acid >50% | Produces oxalic acid with high purity |

| Crystallization | Oxalic acid precipitates as white crystals | Cooling and filtration | Purity up to 100% |

This method provides a route for obtaining high-purity oxalic acid, suitable for complexation with amines.

Notes on Reaction Conditions and Data

Research Findings and Data Tables

| Method | Starting Materials | Key Conditions | Yield | Remarks |

|---|---|---|---|---|

| Reductive amination | Azepane derivatives + formaldehyde | Mild acid, NaBH3CN | Variable | Produces 1-(Azepan-3-yl)methanamine |

| Acid-base reaction | Amine + oxalic acid | Room temperature, ethanol/water | 90–95% | Crystallization of salts |

| Catalytic CO oxidation | CO + H2O + Co catalyst | 50°C, 2 atm | >95% selectivity | Produces oxalic acid directly |

化学反应分析

Types of Reactions

1-(Azepan-3-yl)methanamine; oxalic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of azepan-3-ylmethanamine, oxalic acid include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of azepan-3-ylmethanamine, oxalic acid depend on the specific reaction conditions. For example, oxidation may yield different oxides, while reduction may produce various amines and related compounds .

科学研究应用

1-(Azepan-3-yl)methanamine; oxalic acid has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: Employed in studies involving biological systems and as a tool for investigating biochemical pathways.

Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

作用机制

The mechanism of action of azepan-3-ylmethanamine, oxalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

1-(Oxan-3-yl)methanamine; Carbonic Acid

- CAS : 118836-05-8

- Molecular Formula: C₇H₁₅NO₄

- Molecular Weight : 177.200

- Key Differences: Core Structure: Replaces the azepane ring with a six-membered oxane (tetrahydropyran) ring, reducing conformational flexibility . Acid Component: Uses carbonic acid (pKa₁ = 6.4), a weaker acid than oxalic acid, resulting in lower aqueous solubility and reduced salt stability under acidic conditions . Applications: Likely used in catalysis or materials science due to oxane’s stability in non-polar environments.

| Property | 1-(Azepan-3-yl)methanamine; Oxalic Acid | 1-(Oxan-3-yl)methanamine; Carbonic Acid |

|---|---|---|

| Molecular Weight | 218.253 | 177.200 |

| Ring Size | 7-membered (azepane) | 6-membered (oxane) |

| Acid Strength (pKa₁) | 1.25 (oxalic acid) | 6.4 (carbonic acid) |

| Solubility in Water | High | Moderate |

1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine Oxalate

- CAS: Not specified (MDL: MFCD09064930)

- Molecular Formula : C₈H₁₃N₃O₄ (estimated)

- Key Differences: Core Structure: Features a pyrazole ring (aromatic, five-membered with two nitrogen atoms) substituted with methyl groups. The aromaticity may enhance π-π stacking interactions in biological systems . Acid Component: Uses oxalic acid, similar to the target compound, ensuring comparable solubility and stability. Applications: Potential use in medicinal chemistry for targeting enzymes or receptors requiring planar aromatic interactions .

1-{5-[(Propan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine; Oxalic Acid

- CAS: Not specified

- Molecular Formula : C₁₀H₁₆N₄O₅

- Molecular Weight : 275.26

- Key Differences: Core Structure: Contains a 1,3,4-oxadiazole ring, a bioisostere for ester groups, which improves metabolic stability compared to azepane . Applications: Investigated in drug discovery for kinase inhibitors due to oxadiazole’s electronic properties .

1-(Oxetan-3-yl)azetidin-3-amine Oxalate

- CAS : 2375273-82-6

- Molecular Formula : C₇H₁₂N₂O₅

- Key Differences :

- Core Structure : Combines a four-membered oxetane (oxygen-containing) and azetidine (nitrogen-containing) rings. Smaller rings increase rigidity and may improve target selectivity .

- Acid Component : Oxalic acid ensures solubility similar to the target compound.

- Applications : Explored in fragment-based drug design for its balanced polarity and compact structure .

生物活性

1-(Azepan-3-yl)methanamine; oxalic acid is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

1-(Azepan-3-yl)methanamine is an amine derivative with a seven-membered cyclic structure (azepane) attached to a methanamine group. The oxalic acid component forms a salt with the amine, which can enhance solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The amine group allows for hydrogen bonding and ionic interactions with biological targets, influencing neurotransmission and enzyme activity.

Key Mechanisms:

- Histamine H3 Receptor Modulation : Research indicates that compounds similar to 1-(Azepan-3-yl)methanamine can act as antagonists or inverse agonists at histamine H3 receptors, which are implicated in central nervous system disorders. Such interactions may enhance cognitive function and memory by increasing neurotransmitter release .

- Cholinesterase Inhibition : Some derivatives have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine. This inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .

Biological Activity and Efficacy

The biological efficacy of this compound has been evaluated through various studies focusing on its pharmacological properties.

Table 1: Biological Activity Overview

| Activity Type | Effect/Outcome | Reference |

|---|---|---|

| Histamine H3 Receptor | Antagonist effect | |

| Cholinesterase Inhibition | AChE IC50 = 3.60 µM | |

| Cell Toxicity | Non-toxic up to 50 µM |

Case Studies

- CNS Disorders : A study explored the effects of azepane derivatives on cognitive function in animal models. The results indicated significant improvements in memory retention and learning tasks when treated with compounds similar to 1-(Azepan-3-yl)methanamine .

- Alzheimer's Disease Models : In vitro studies assessed the impact of cholinesterase inhibitors derived from this compound on neuronal cell lines. The findings suggested that these compounds could protect against neurodegeneration by enhancing cholinergic signaling pathways .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(azepan-3-yl)methanamine oxalate, and how can purity be optimized?

- Methodology : Use reductive amination or cyclization strategies for the methanamine moiety, followed by salt formation with oxalic acid. For oxalic acid, nitric acid oxidation of biomass (e.g., durian peel) is a sustainable method . Purity optimization involves recrystallization in ethanol/water mixtures and monitoring via Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., carboxylic acid peaks at ~1700 cm⁻¹) .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of 1-(azepan-3-yl)methanamine oxalate?

- Methodology :

- FTIR : Identifies functional groups (e.g., NH₂ stretching in methanamine at ~3300 cm⁻¹ and C=O in oxalic acid at ~1700 cm⁻¹) .

- X-ray crystallography : Resolves crystal structure and confirms salt formation .

- Titration : Permanganometric or acid-base titration quantifies oxalic acid content .

Q. Why is oxalic acid selected as a counterion for 1-(azepan-3-yl)methanamine in pharmaceutical research?

- Methodology : Oxalic acid improves crystallinity, solubility, and bioavailability by forming stable salts. Comparative studies with other counterions (e.g., HCl) should assess solubility profiles and thermal stability via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can contradictory findings regarding oxalic acid’s role in fungal pathogenesis be reconciled?

- Methodology :

- Genetic knockout models : Compare pathogenicity of Sclerotinia sclerotiorum mutants lacking oxalate production but producing alternative acids (e.g., fumaric acid) to isolate pH effects vs. oxalate-specific roles .

- pH-controlled assays : Use buffered media to decouple acidic pH effects from oxalate’s biochemical activity .

Q. What experimental design optimizes oxalic acid yield from agricultural waste (e.g., durian peel)?

- Methodology :

- Response Surface Methodology (RSM) : Optimize nitric acid concentration, reaction time, and temperature.

- Quality control : Validate yield via FTIR and melting point analysis (pure oxalic acid melts at ~189–191°C) .

Q. How does oxalic acid influence the pharmacokinetic profile of 1-(azepan-3-yl)methanamine in vivo?

- Methodology :

- Comparative studies : Administer methanamine as free base vs. oxalate salt in animal models.

- Bioanalytical assays : Use HPLC-MS to measure plasma concentration-time curves and assess bioavailability .

Contradiction Analysis & Mechanistic Insights

Q. Why do some studies associate oxalic acid with kidney stone formation while others suggest protective effects?

- Methodology :

- Dietary intervention trials : Monitor urinary oxalate excretion in subjects consuming high-oxalate foods (e.g., spinach) vs. low-oxalate diets.

- Metabolic profiling : Analyze gut microbiota (e.g., Oxalobacter formigenes) to assess oxalate degradation capacity .

Q. What mechanistic insights explain oxalic acid’s dual role as a virulence factor and plant defense modulator?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。